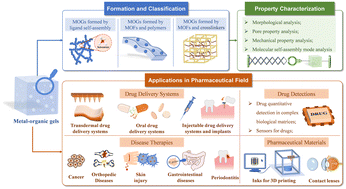Metal–organic gels: recent advances in their classification, characterization, and application in the pharmaceutical field
Journal of Materials Chemistry B Pub Date: 2023-10-20 DOI: 10.1039/D3TB01612A
Abstract
Metal–organic gels (MOGs) are a type of functional soft substance with a three-dimensional (3D) network structure and solid-like rheological behavior, which are constructed by metal ions and bridging ligands formed under the driving force of coordination interactions or other non-covalent interactions. As the homologous substances of metal–organic frameworks (MOFs) and gels, they exhibit the potential advantages of high porosity, flexible structure, and adjustable mechanical properties, causing them to attract extensive research interest in the pharmaceutical field. For instance, MOGs are often used as excellent vehicles for intelligent drug delivery and programmable drug release to improve the clinical curative effect with reduced side effects. Also, MOGs are often applied as advanced biomedical materials for the repair and treatment of pathological tissue and sensitive detection of drugs or other molecules. However, despite the vigorous research on MOGs in recent years, there is no systematic summary of their applications in the pharmaceutical field to date. The present review systematically summarize the recent research progress on MOGs in the pharmaceutical field, including drug delivery systems, drug detection, pharmaceutical materials, and disease therapies. In addition, the formation principles and classification of MOGs are complemented and refined, and the techniques for the characterization of the structures/properties of MOGs are overviewed in this review.


Recommended Literature
- [1] Correction: Affinity binding of chicken apolipoprotein A1 to a novel flax orbitide (linusorb)
- [2] Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners
- [3] Trace determination of hydroxyaromatic compounds in dyestuffs using cloud point preconcentration
- [4] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [5] A novel single-labeled fluorescent oligonucleotide probe for silver(i) ion detection based on the inherent quenching ability of deoxyguanosines†
- [6] Back matter
- [7] Solvent screening for a hard-to-dissolve molecular crystal
- [8] Front cover
- [9] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [10] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 137361-05-8
-
CAS no.: 12134-29-1
-
CAS no.: 16742-48-6









